4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
Description
The compound 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid (CAS: Not explicitly provided; referred to as Ref: 10-F756272 in ) features a benzoic acid core linked via an aminomethyl group to a 1-ethylpyrazole moiety. This structure combines the hydrogen-bonding capacity of the carboxylic acid group with the electron-rich pyrazole ring, making it relevant in pharmaceutical and materials chemistry.
Propriétés
Formule moléculaire |
C14H17N3O2 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(6-4-11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19) |
Clé InChI |
AJZBZQVUDGQJCV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)CNCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Pyrazole Core Synthesis
The 1-ethyl-1H-pyrazole-5-methanol intermediate is synthesized via:
Cyclocondensation of Hydrazines with 1,3-Diketones
Reaction of ethyl hydrazine with acetylacetone derivatives under acidic conditions yields 1-ethyl-3,5-dimethylpyrazole, followed by formylation at C5 using POCl₃/DMF (Vilsmeier-Haack reaction). Subsequent reduction with NaBH₄ produces the hydroxymethyl derivative:
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethyl hydrazine, HCl, 80°C | 78 | 95.2 |
| Formylation | POCl₃, DMF, 0°C → RT | 65 | 89.7 |
| Reduction | NaBH₄, MeOH, 0°C | 92 | 98.5 |
Benzoic Acid Module Functionalization
4-(Aminomethyl)benzoic acid is prepared through:
Gabriel Synthesis
Phthalimide protection of 4-bromomethylbenzoic acid methyl ester, followed by hydrazinolysis:
Optimization Note: Microwave-assisted hydrazinolysis reduces reaction time from 12 h to 45 min with 94% yield.
Coupling Strategies
Reductive Amination
Coupling 1-ethyl-5-formylpyrazole with 4-(aminomethyl)benzoic acid using NaBH₃CN in MeOH:
Comparative Data:
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | EtOH | 25 | 24 | 42 |
| NaBH₃CN | MeOH | 25 | 6 | 88 |
| H₂/Pd-C | THF | 50 | 12 | 65 |
Nucleophilic Substitution
Reaction of 1-ethyl-5-(bromomethyl)pyrazole with 4-(aminomethyl)benzoic acid in DMF with K₂CO₃:
Advantages:
Alternative Synthetic Pathways
One-Pot Tandem Approach
Combining pyrazole formation and coupling in a single reactor:
-
In situ generation of 1-ethyl-5-formylpyrazole via Vilsmeier-Haack reaction
-
Immediate reductive amination with 4-(aminomethyl)benzoic acid
Conditions:
-
POCl₃/DMF (0°C, 1 h) → Neutralization → NaBH₃CN addition (RT, 6 h)
Process Optimization and Scale-Up
Solvent Screening
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 0.45 | 88 |
| DMSO | 46.7 | 0.39 | 82 |
| EtOH | 24.3 | 0.18 | 65 |
| THF | 7.5 | 0.12 | 47 |
| NaBH₃CN Equiv. | Yield (%) | Impurity Profile (Area%) |
|---|---|---|
| 1.0 | 72 | 12.3 (unreacted aldehyde) |
| 1.5 | 88 | 2.1 |
| 2.0 | 89 | 1.8 |
Recommendation: 1.5 equivalents balance cost and purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | MeOH:H₂O (65:35) | 99.1 |
| UPLC-MS | BEH C18, 2.1 mm | ACN:0.1% FA (70:30) | 99.3 |
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie
En chimie, l'acide 4-({[(1-éthyl-1H-pyrazol-5-yl)méthyl]amino}méthyl)benzoïque peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Ses groupes fonctionnels permettent une dérivatisation supplémentaire et une incorporation dans des structures moléculaires plus importantes.
Biologie
En recherche biologique, ce composé peut servir de ligand dans l'étude des interactions enzymatiques ou de sonde dans les essais biochimiques. Sa structure lui permet d'interagir avec diverses cibles biologiques, ce qui le rend utile dans la découverte et le développement de médicaments.
Médecine
Sur le plan médical, les dérivés de ce composé pourraient être étudiés pour leurs propriétés thérapeutiques potentielles. Le cycle pyrazole est un motif courant dans de nombreux produits pharmaceutiques, ce qui suggère que ce composé pourrait être un composé de tête dans le développement de nouveaux médicaments.
Industrie
Sur le plan industriel, ce composé pourrait être utilisé dans la synthèse de produits chimiques spécialisés ou comme intermédiaire dans la production de polymères et de matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel l'acide 4-({[(1-éthyl-1H-pyrazol-5-yl)méthyl]amino}méthyl)benzoïque exerce ses effets dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs, modulant leur activité. Les groupes aminométhyle et acide benzoïque pourraient faciliter la liaison aux sites actifs ou aux sites allostériques des protéines, influençant ainsi leur fonction.
Applications De Recherche Scientifique
Research indicates that compounds similar to 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives containing the pyrazole structure possess antimicrobial effects against various bacterial strains. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) against E. coli and S. aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the pyrazole and benzoic acid moieties enhances the antimicrobial efficacy of the compounds.
Therapeutic Applications
Given its biological activity, 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid shows promise in several therapeutic areas:
- Antitumor Activity : Research indicates that compounds with similar structures may induce cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various applications:
- Antimicrobial Study : A study published in Advances in Basic and Applied Sciences investigated the antimicrobial properties of related compounds, demonstrating significant activity against multiple bacterial strains.
- Antitumor Research : Another study focused on the antitumor potential of pyrazole derivatives, revealing mechanisms involving caspase activation and mitochondrial dysfunction leading to apoptosis.
Mécanisme D'action
The mechanism by which 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The aminomethyl and benzoic acid groups could facilitate binding to active sites or allosteric sites on proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Fluorinated Analogs: 4-(1-Ethyl-1H-pyrazol-5-yl)-2-fluorobenzoic Acid (17b)
- Structure : Differs by a fluorine atom at the 2-position of the benzoic acid ring.
- Molecular Weight : 233 [M − H]⁻ (vs. ~246 for the target compound) .
- Key Differences: Fluorine introduces electron-withdrawing effects, increasing acidity (pKa) of the carboxylic acid.
- Synthesis : Achieved via alkylation of methyl 2-fluoro-4-(1H-pyrazol-5-yl)benzoate with iodoethane and NaH, yielding 70% product .
Heterocyclic Variants: 5-(1-Ethyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylic Acid
Imidazole Derivatives: 4-[(2-Butyl-5-Formylimidazol-1-yl)methyl]benzoic Acid
- Structure : Substitutes pyrazole with a formyl-substituted imidazole and adds a butyl chain.
- Molecular Weight: Not explicitly stated, but formula C₁₇H₁₉N₃O₃ suggests ~313 g/mol .
- Key Differences :
- Imidazole’s basicity (pKa ~7) contrasts with pyrazole’s weaker basicity (pKa ~2.5).
- The formyl group enables Schiff base formation, expanding reactivity in drug design.
Benzothiazole-Containing Analogs: 4-(Benzothiazol-2-yl)pyrazolones
- Structure : Features a benzothiazole ring fused to pyrazole.
- Absence of a carboxylic acid group reduces hydrogen-bonding capacity compared to the target compound .
Physicochemical and Functional Properties
Activité Biologique
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 295.77 g/mol |
| Molecular Formula | C14H17N3O2 |
| CAS Number | 1431965-84-2 |
| LogP | 1.3705 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and applications .
The biological activity of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and influence signaling pathways related to inflammation, cell proliferation, and apoptosis. Its pyrazole moiety plays a crucial role in these interactions, facilitating hydrogen bonding with target proteins .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid showed promising results against various cancer cell lines:
- HepG2 (liver cancer) : Mean growth inhibition of 54.25%.
- HeLa (cervical cancer) : Mean growth inhibition of 38.44% .
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the release of pro-inflammatory cytokines, thus positioning it as a potential therapeutic candidate for inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid:
- Antioxidant Activity : Research indicated that certain pyrazole derivatives exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
- Cytotoxicity Profiles : In studies assessing cytotoxicity, the compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable safety profile for therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For instance, substituents at position N1 significantly affected anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : Utilize a multi-step approach involving (i) cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core ( ), followed by (ii) functionalization via reductive amination or Schiff base formation. For example, coupling 1-ethyl-1H-pyrazole-5-carbaldehyde with aminomethylbenzoic acid under solvent-free conditions can enhance efficiency ( ). Monitor reaction progress using TLC and optimize pH/temperature to minimize side products (e.g., over-alkylation).
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodology : Employ a combination of spectroscopic techniques:
- FTIR : Identify characteristic peaks (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations ~1600 cm⁻¹) ( ).
- NMR : Use - and -NMR to verify substitution patterns (e.g., methylene protons adjacent to the amino group at δ 3.5–4.0 ppm) ( ).
- HPLC-MS : Confirm molecular ion peaks and assess purity (>95% by area normalization) ( ).
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodology : Screen for antibacterial activity using broth microdilution (MIC determination against S. aureus and E. coli) ( ). For anticancer potential, perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like cisplatin ( ).
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular assembly?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement ( ). Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., motifs between the benzoic acid and pyrazole moieties). This reveals dimeric or chain-like packing, critical for understanding solubility and stability ( ).
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodology :
- Dynamic Effects : Variable-temperature NMR can distinguish conformational exchange (e.g., rotamers) from impurities.
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311+G(d,p)) to identify discrepancies ( ).
- X-ray Validation : Resolve ambiguities in proton assignments using SXRD-derived bond lengths and angles ( ).
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., human carbonic anhydrase II). Focus on key residues (e.g., Zn²⁺ coordination sites) and evaluate binding affinity (ΔG). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes ( ).
Q. What experimental design mitigates challenges in synthesizing analogues with modified substituents?
- Methodology : Implement a Design of Experiments (DoE) approach:
- Variables : Vary substituents (e.g., ethyl → propyl on pyrazole) and reaction solvents (polar aprotic vs. non-polar).
- Response Surface Analysis : Optimize for yield and purity using software like Minitab.
- Parallel Synthesis : Use microwave-assisted reactions to accelerate screening of analogues ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
